molecular formula C26H20F3N3O2 B2865225 3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189990-46-2

3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2865225
CAS No.: 1189990-46-2
M. Wt: 463.46
InChI Key: XPZFNDVCCNKDDD-UHFFFAOYSA-N
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Description

3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C26H20F3N3O2 and its molecular weight is 463.46. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Substitution and Synthetic Applications

One study discusses the formation of 3-Benzyl-2-p-methoxybenzylindole through electrophilic substitution, serving as a foundational reaction for creating complex indole derivatives, which are common structures in many bioactive compounds. This process underlines the importance of such chemical transformations in synthesizing new molecules for further evaluation in various fields, including medicinal chemistry (Biswas & Jackson, 1969).

Catalytic Activities and Material Science

Research into the catalytic activities of palladium(II) complexes, including those with benzimidazolin-2-ylidene and phosphane ligands, demonstrates the utility of structurally complex molecules in facilitating chemical reactions. These studies not only shed light on the mechanisms of action for these catalysts but also open up new avenues for the development of more efficient and selective catalytic processes, which are crucial in both academic and industrial chemistry settings (Türkmen et al., 2009).

Antimicrobial and Antiviral Research

The synthesis and evaluation of novel compounds for their antimicrobial and antiviral activities represent a significant area of research. For instance, studies on silver complexes of N-heterocyclic carbene demonstrate the potential for developing new therapeutic agents against various bacterial and viral infections. These findings underscore the importance of chemical synthesis in discovering new drugs and treatments for infectious diseases (Patil et al., 2010).

Advanced Material Synthesis

The development of new materials, including those for environmental and energy applications, is another area where compounds with complex structures play a crucial role. Research on photocatalytic oxidation processes, for example, highlights how specific chemical entities can be utilized to create materials capable of converting solar energy into chemical energy, thus contributing to the development of sustainable energy solutions (Higashimoto et al., 2009).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could potentially exert a variety of effects at the molecular and cellular levels.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N3O2/c1-34-22-12-5-2-8-18(22)15-31-16-30-23-20-10-3-4-11-21(20)32(24(23)25(31)33)14-17-7-6-9-19(13-17)26(27,28)29/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZFNDVCCNKDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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